molecular formula C12H22O3 B1316935 7-Oxododecanoic acid CAS No. 54527-26-3

7-Oxododecanoic acid

Cat. No. B1316935
CAS RN: 54527-26-3
M. Wt: 214.3 g/mol
InChI Key: UYRLZDDBOQZTSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Oxododecanoic acid is a medium-chain fatty acid . It has a molecular formula of C12H22O3 .


Molecular Structure Analysis

The molecular structure of 7-Oxododecanoic acid is characterized by a chain of carbon atoms with a carboxylic acid group at one end and a ketone group in the middle of the chain . The InChI code for 7-Oxododecanoic acid is InChI=1S/C12H22O3/c1-2-3-5-8-11(13)9-6-4-7-10-12(14)15/h2-10H2,1H3,(H,14,15) .


Physical And Chemical Properties Analysis

7-Oxododecanoic acid has a molecular weight of 214.30 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 10 . The exact mass of the compound is 214.15689456 g/mol .

Scientific Research Applications

1. Analytical Chemistry and Environmental Monitoring

7-Oxododecanoic acid, as a resin acid, is significant in analytical chemistry, particularly in environmental monitoring. Axelsson, Eriksson, and Nilsson (2011) utilized 7-oxodehydroabietic acid (a compound related to 7-Oxododecanoic acid) as a marker for oxidized resin acids in wood dust-containing air samples. Their study focused on developing a liquid chromatography/mass spectrometry method as an alternative to traditional gas chromatography for detecting these acids, demonstrating its relevance in environmental analysis and occupational health Axelsson, S., Eriksson, K., & Nilsson, U. (2011).

2. Biochemistry and Organic Synthesis

In the field of organic synthesis and biochemistry, derivatives of 7-Oxododecanoic acid have been explored for their potential applications. Salih, Adams, and Jackson (2016) synthesized a range of 7-oxo amino acids, analogues of 8-oxo-2-aminodecanoic acid. Their research highlighted the utility of these compounds in synthesizing complex organic molecules, which could have implications in developing pharmaceuticals and studying biological systems Salih, N. A., Adams, H., & Jackson, R. (2016).

3. Environmental Science and Water Treatment

The degradation and treatment of pollutants in water is another area where 7-Oxododecanoic acid and its related compounds find application. In a study on the degradation of Acid Orange 7, a synthetic dye, using electrochemical methods, Hammami et al. (2008) identified various intermediates formed during the process, which likely included derivatives of 7-Oxododecanoic acid. This research is significant in understanding the electrochemical treatment of organic pollutants Hammami, S., Bellakhal, N., Oturan, N., Oturan, M., & Dachraoui, M. (2008).

properties

IUPAC Name

7-oxododecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O3/c1-2-3-5-8-11(13)9-6-4-7-10-12(14)15/h2-10H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYRLZDDBOQZTSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00559902
Record name 7-Oxododecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00559902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Oxododecanoic acid

CAS RN

54527-26-3
Record name 7-Oxododecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00559902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Oxododecanoic acid
Reactant of Route 2
Reactant of Route 2
7-Oxododecanoic acid
Reactant of Route 3
Reactant of Route 3
7-Oxododecanoic acid
Reactant of Route 4
Reactant of Route 4
7-Oxododecanoic acid
Reactant of Route 5
Reactant of Route 5
7-Oxododecanoic acid
Reactant of Route 6
Reactant of Route 6
7-Oxododecanoic acid

Citations

For This Compound
26
Citations
AM O'Connell - … Section B: Structural Crystallography and Crystal …, 1968 - scripts.iucr.org
… The crystal structure of DL-2-methyl-7-oxododecanoic acid has been determined by direct … Experimental Crystal data C13H2403 DL-2-methyl-7-oxododecanoic acid. Monoclinic, …
Number of citations: 16 scripts.iucr.org
B Dahlén - … Section B: Structural Crystallography and Crystal …, 1972 - scripts.iucr.org
… corresponding values in DL-2-methyl-7-oxododecanoic acid for the oxygen-carbon contacts are 3.45, 3.50 and 3.52 A and for oxygen-hydrogen contacts 2.76, 2.69 and 2.63 A. Fig. 3 …
Number of citations: 15 scripts.iucr.org
AP Tulloch, LL Hoffman - Lipids, 1973 - Wiley Online Library
… The hydroxy ester was prepared, as above, from the product of coupling 7-oxododecanoic acid with methyl hydrogen succinate; the yield was 20%. The rap, after hexane crystallization, …
Number of citations: 62 aocs.onlinelibrary.wiley.com
YK Booth, W Kitching, JJ De Voss - Natural Product Reports, 2009 - pubs.rsc.org
… However, no incorporation was observed following administration of 7-oxododecanoic acid (83), 11-oxohexadecanoic acid (85) and 11-hydroxyhexadecanoic acid (86) and only slight …
Number of citations: 61 pubs.rsc.org
G Förster, A Meister, A Blume - Current opinion in colloid & interface …, 2001 - Elsevier
The main features of a subcell catalogue for the packing of molecules with long alkyl chains were developed in the period of 1950–1975 based on single crystal studies. In the last …
Number of citations: 31 www.sciencedirect.com
NM Yoon, J Kang - Journal of the Korean Chemical Society, 1975 - koreascience.kr
… Ethyl 7-oxododecanoate was prepared from 7-oxododecanoic acid which had been prepared … A portion of this ester was saponified to give 7oxododecanoic acid(m. p 56^58), of which ir …
Number of citations: 0 koreascience.kr
S ScHULZ, W FRANCKE, M BOPPRÉ - 1988 - degruyter.com
63 Carboxylic acids were identified from the male hairpencils of four species of the genus Amauris (Lep.: Danainae), namely A echeria (Stoll), A. hecate (Butler), A. ochlea …
Number of citations: 29 www.degruyter.com
S Schulz, M Boppré… - … Transactions of the …, 1993 - royalsocietypublishing.org
The abdominal androconial organs (hairpencils: male scent glands) of samples of ten African milkweed butterfly species (Lepidoptera: Danainae) belonging to Danaus, Tirumala and …
Number of citations: 99 royalsocietypublishing.org
R Schobert, C Jagusch - Tetrahedron, 2005 - Elsevier
The naturally occurring 3-acyltetramic acids (3-acylpyrrolidine-2,4-diones) melophlin A, B, C and G were prepared in few steps from α-aminoesters or their hydrochlorides by cyclization …
Number of citations: 70 www.sciencedirect.com
S Torii, T Inokuchi, T Sugiura - The Journal of Organic Chemistry, 1986 - ACS Publications
A double mediatory system consisting of Ru04/Ru02 and C1+/C1" redox couples has been developed for the indirect electrooxidation of alcohols and aldehydes. The reaction proceeds …
Number of citations: 85 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.